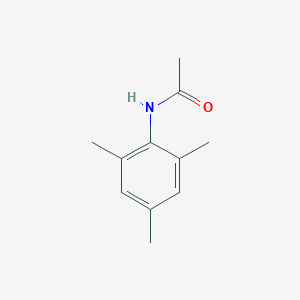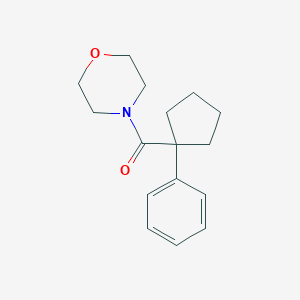
4-(1-Phenylcyclopentanecarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenylcyclopentanecarbonyl)morpholine (PPCM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. PPCM is a morpholine derivative that contains a cyclopentanecarbonyl group attached to a phenyl ring, which makes it a versatile compound for various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(1-Phenylcyclopentanecarbonyl)morpholine is not fully understood, but it is believed to act as a modulator of various enzymes and receptors in the body. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemische Und Physiologische Effekte
4-(1-Phenylcyclopentanecarbonyl)morpholine and its derivatives have been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs and modulating the expression of key genes involved in cell growth and survival. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been shown to reduce inflammation and oxidative stress by modulating the activity of various enzymes and receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Phenylcyclopentanecarbonyl)morpholine is a versatile compound that can be easily synthesized and modified for various chemical reactions. Its high yield and purity make it an ideal compound for lab experiments. However, 4-(1-Phenylcyclopentanecarbonyl)morpholine is a relatively new compound, and its full potential is yet to be explored. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Zukünftige Richtungen
There are various future directions for 4-(1-Phenylcyclopentanecarbonyl)morpholine research, including the synthesis of new derivatives with different functional groups and the exploration of its potential applications in various fields. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives can be synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. 4-(1-Phenylcyclopentanecarbonyl)morpholine can also be used as a building block for the synthesis of novel materials with potential applications in drug delivery, catalysis, and optoelectronics. Further research is needed to fully understand the mechanism of action of 4-(1-Phenylcyclopentanecarbonyl)morpholine and its potential applications in various fields.
Synthesemethoden
4-(1-Phenylcyclopentanecarbonyl)morpholine can be synthesized through a simple and efficient reaction between 1-phenylcyclopentanecarboxylic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-(1-Phenylcyclopentanecarbonyl)morpholine as a white solid with a high yield and purity. The synthesis method is scalable and can be easily modified to produce 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenylcyclopentanecarbonyl)morpholine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with potential applications in drug delivery, catalysis, and optoelectronics.
Eigenschaften
CAS-Nummer |
76277-98-0 |
|---|---|
Produktname |
4-(1-Phenylcyclopentanecarbonyl)morpholine |
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
morpholin-4-yl-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C16H21NO2/c18-15(17-10-12-19-13-11-17)16(8-4-5-9-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI-Schlüssel |
RRBZANAGUFGHSO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



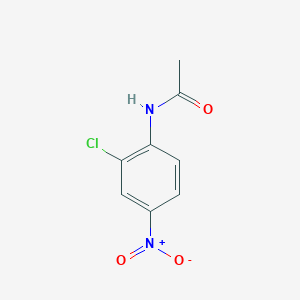
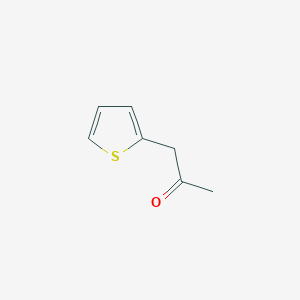
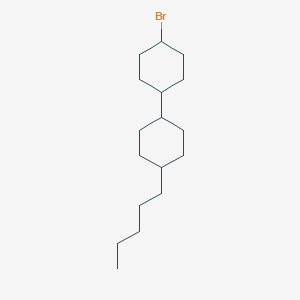
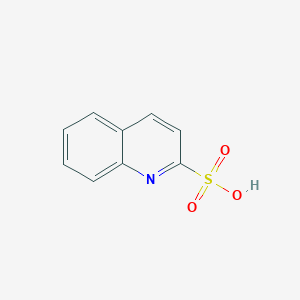
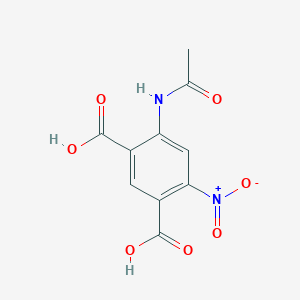
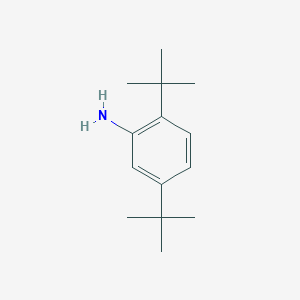
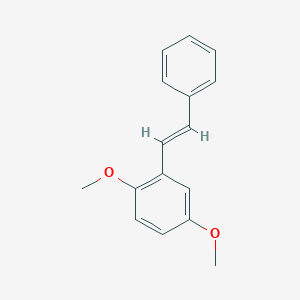
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
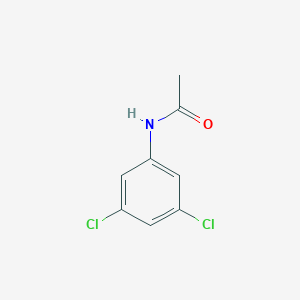
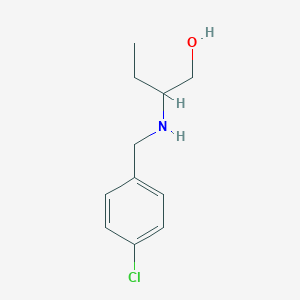
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)

